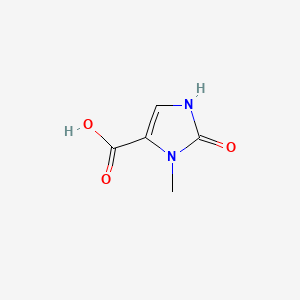

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJUXVGLUCTBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670220 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17245-60-2 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is grounded in established principles of organic chemistry and draws upon methodologies reported for structurally related compounds. This document is intended to serve as a technical resource, offering not only a step-by-step protocol but also the underlying scientific rationale for the proposed transformations.

Introduction: The Significance of the Imidazolone Scaffold

The 2-oxo-2,3-dihydro-1H-imidazole, or imidazolone, core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The incorporation of a carboxylic acid moiety at the 4-position and a methyl group at the N3-position introduces specific physicochemical properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile. 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. Its structure is related to endogenous molecules like creatinine, a metabolite of creatine.[1]

This guide will detail a multi-step synthetic approach, beginning with a readily available amino acid derivative and proceeding through key transformations to construct the target molecule.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway that involves the initial formation of a saturated imidazolidinone ring system, followed by a subsequent dehydrogenation to introduce the double bond. The N-methylation can be strategically introduced either at the beginning of the synthesis or at a later stage. For this guide, we will explore a strategy that commences with an N-methylated amino acid precursor.

Caption: Retrosynthetic approach for the target molecule.

Part 1: Synthesis of the Key Intermediate: (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid

The initial phase of the synthesis focuses on the construction of the saturated heterocyclic core, (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid.[2][3] This intermediate can be prepared from the commercially available or synthetically accessible N-Methyl-L-asparagine.[4][5]

Step 1.1: Preparation of N-Methyl-L-asparagine

While N-Methyl-L-asparagine is commercially available, its synthesis can be achieved through various methods. One common approach involves the reductive amination of L-aspartic acid with formaldehyde, followed by protection and subsequent amidation of the side-chain carboxylic acid. A more direct method utilizes a 5-oxazolidinone intermediate strategy, which has been successfully applied to the synthesis of various N-methyl amino acids.[6]

Step 1.2: Cyclization to Form the Imidazolidinone Ring

The crucial cyclization step to form the 2-oxoimidazolidinone ring from N-Methyl-L-asparagine can be accomplished by reacting it with a phosgene equivalent. Phosgene itself is highly toxic, so safer alternatives such as triphosgene, carbonyldiimidazole (CDI), or diphosgene are preferred.

The reaction proceeds via the formation of an intermediate isocyanate from the alpha-amino group of N-methyl-L-asparagine, followed by an intramolecular nucleophilic attack by the nitrogen of the side-chain amide to form the five-membered ring.

Experimental Protocol: Synthesis of (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid

-

Reaction Setup: To a solution of N-Methyl-L-asparagine (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or THF) at 0 °C, add a base (e.g., sodium hydroxide, 2.0 eq) to deprotonate the carboxylic acid and the amino group.

-

Addition of Phosgene Equivalent: Slowly add a solution of triphosgene (0.4 eq) or carbonyldiimidazole (1.1 eq) in the same organic solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2. The product will precipitate out of the solution.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices:

-

Solvent: The use of a biphasic solvent system (water/organic) is often necessary to dissolve both the amino acid salt and the phosgene equivalent.

-

Base: A base is required to deprotonate the amino and carboxyl groups of the starting material, rendering the amino group nucleophilic for the reaction with the phosgene equivalent.

-

Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent side reactions.

Part 2: Dehydrogenation to Synthesize 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

The final step in the proposed pathway is the introduction of a double bond into the imidazolidinone ring to yield the target imidazolone. This oxidation reaction requires a suitable dehydrogenating agent.

Several methods can be considered for this transformation, including the use of selenium dioxide (SeO₂), manganese dioxide (MnO₂), or catalytic dehydrogenation with a noble metal catalyst such as palladium on carbon (Pd/C) at elevated temperatures. The choice of reagent will depend on the substrate's tolerance to the reaction conditions.

Experimental Protocol: Dehydrogenation of (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask, suspend (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in a high-boiling inert solvent such as diphenyl ether or use a solvent-free melt condition.

-

Addition of Dehydrogenating Agent: Add a suitable dehydrogenating agent. For example, palladium on carbon (10 mol%) can be used for catalytic dehydrogenation.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may be carried out under an inert atmosphere.

-

Work-up and Isolation: After completion, cool the reaction mixture and dissolve it in a suitable solvent. Filter off the catalyst (if used).

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Causality Behind Experimental Choices:

-

High Temperature: Dehydrogenation reactions are often entropically driven and require high temperatures to proceed at a reasonable rate.

-

Catalyst: Palladium on carbon is a common and effective catalyst for dehydrogenation reactions, promoting the removal of hydrogen atoms.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent oxidation of the starting material or product at high temperatures.

Alternative Synthetic Strategies

An alternative approach would involve the initial synthesis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid followed by a selective N-methylation at the 3-position. This could potentially be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. However, this approach may lead to a mixture of N1 and N3 methylated products, requiring chromatographic separation.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| N-Methyl-L-asparagine | C₅H₁₀N₂O₃ | 146.14 | Starting Material |

| (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid | C₅H₈N₂O₃ | 144.13 | Cyclization |

| 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C₅H₆N₂O₃ | 142.11 | Dehydrogenation |

Visualizing the Synthesis Pathway

Sources

- 1. Ureidosuccinic acid | C5H8N2O5 | CID 279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 57974131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A novel synthesis of N-methyl asparagine, arginine, histidine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 7175-34-0: N-Methyl-L-asparagine | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (¹H NMR, ¹³C NMR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Heterocyclic compounds, particularly imidazole derivatives, represent a class of molecules with significant therapeutic potential, frequently serving as core scaffolds in medicinal chemistry.[1][2] 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is one such molecule, presenting a unique substitution pattern that makes it a valuable synthetic intermediate.[2]

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Moving beyond a simple presentation of data, this document explains the causality behind experimental choices, interprets the spectral features with reference to the molecular structure, and provides field-proven insights for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Molecular Structure and Predicted NMR Features

A thorough understanding of the molecule's topology is a prerequisite for accurate spectral interpretation. The structure contains several distinct proton and carbon environments, each expected to produce a unique resonance in the NMR spectrum.

Molecular Structure of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid into a clean, dry vial.

-

Solvation: Add approximately 0.6 mL of high-purity DMSO-d₆. Gently vortex or sonicate the sample until the solid is completely dissolved.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment (e.g., Bruker's zg30). Key parameters include a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30). A longer relaxation delay (D1) of 5 seconds and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Spectroscopic Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for the target compound, based on established principles and data from analogous imidazole structures. [3][4][5][6][7]

¹H NMR Spectral Data (Expected in DMSO-d₆, 400 MHz)

| Signal # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~12.5 - 13.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and appears as a very broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent. |

| 2 | ~11.0 - 12.0 | Broad Singlet | 1H | N1-H | This amide-like proton is also significantly deshielded and broadened by quadrupolar coupling with the adjacent nitrogen and hydrogen bonding. |

| 3 | ~7.5 - 7.8 | Singlet | 1H | C5-H | This olefinic proton is deshielded by the adjacent electronegative nitrogen atom and the conjugated carboxyl and carbonyl groups. It appears as a sharp singlet as there are no adjacent protons to couple with. [5][6] |

| 4 | ~3.2 - 3.4 | Singlet | 3H | N3-CH₃ | The methyl protons are attached to a nitrogen atom within the heterocyclic ring, resulting in a chemical shift in this characteristic range. The signal is a singlet due to the absence of adjacent protons. |

¹³C NMR Spectral Data (Expected in DMSO-d₆, 100 MHz)

| Signal # | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~165 - 170 | COOH | The carbon of the carboxylic acid functional group is highly deshielded and appears in the typical downfield region for such moieties. [8][9] |

| 2 | ~155 - 160 | C2 (=O) | The carbonyl carbon of the cyclic urea structure is also significantly deshielded, appearing at a characteristic chemical shift. |

| 3 | ~125 - 130 | C4 | This is a quaternary carbon atom within the aromatic-like ring, bonded to the electron-withdrawing carboxylic acid group, placing it in the olefinic/aromatic region. |

| 4 | ~120 - 125 | C5 | This protonated sp² carbon is part of the double bond and its chemical shift is typical for carbons in electron-deficient heterocyclic systems. [6][9] |

| 5 | ~28 - 32 | N3-CH₃ | The methyl carbon attached to the nitrogen atom appears in the expected aliphatic region for N-methyl groups. |

Diagram of Key ¹H-¹³C Correlations

Caption: Expected direct (one-bond) ¹H-¹³C correlations.

Conclusion

The comprehensive NMR analysis presented in this guide provides a robust framework for the structural verification of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. The strategic selection of DMSO-d₆ as the solvent is paramount to observing all protons, including the labile N-H and O-H groups. The predicted ¹H and ¹³C spectra exhibit distinct, well-resolved signals that directly correlate with the proposed molecular architecture. This detailed spectroscopic fingerprint is indispensable for confirming the identity and purity of this compound, ensuring its suitability for subsequent applications in synthetic chemistry and pharmaceutical research.

References

-

ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

PubMed Central. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Unknown Source. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylic acid. Retrieved from [Link]

-

BMRB. (n.d.). bmse000096 Imidazole at BMRB. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester. Retrieved from [Link]

-

ResearchGate. (2019). H NMR studies of some imidazole ligands coordinated to Co(III). Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubChem. (n.d.). (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web.pdx.edu [web.pdx.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Physical and chemical properties of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. This document is structured to deliver not only foundational data but also the scientific rationale behind its characterization, targeting researchers, medicinal chemists, and drug development professionals. We will delve into its molecular structure, empirical properties, chemical reactivity, and the standard protocols for its analytical characterization. The guide emphasizes the causality behind experimental choices, ensuring a robust understanding of how these properties influence the compound's application in scientific research.

Introduction and Significance

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a functionalized derivative that presents a unique combination of a carboxylic acid, a cyclic urea (lactam), and an N-methylated heterocyclic core. This distinct arrangement of functional groups imparts specific electronic and steric characteristics that make it a valuable synthon for constructing more complex bioactive molecules.[3]

In the context of drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical prerequisite for successful development.[4][5] Properties such as solubility, lipophilicity (LogP/LogD), and ionization state (pKa) are fundamental determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Therefore, the rigorous characterization detailed in this guide provides the essential data needed to rationalize formulation strategies, predict biological behavior, and guide further molecular modifications.[4]

Molecular Structure and Physicochemical Profile

The compound's behavior is a direct consequence of its three-dimensional structure and the interplay of its functional groups.

Chemical Structure

The molecule is a five-membered heterocyclic ring containing two nitrogen atoms, with a methyl group at position 3, a ketone at position 2, and a carboxylic acid at position 4.

Caption: 2D structure of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Summary of Physicochemical Properties

The following table summarizes key quantitative descriptors for the compound. These values are foundational for computational modeling and for predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [7] |

| Molecular Weight | 142.11 g/mol | [7] |

| CAS Number | 17245-60-2 | [8] |

| Appearance | Solid (likely white or off-white powder) | [9] |

| XlogP (Predicted) | -0.9 | [7] |

| Hydrogen Bond Donors | 2 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| SMILES | CN1C(=O)NC(=C1)C(=O)O | [7] |

| InChIKey | PGJUXVGLUCTBMN-UHFFFAOYSA-N | [7] |

Chemical Reactivity and Stability

The compound's reactivity is dictated by its three primary functional regions: the carboxylic acid, the imidazole N-H, and the cyclic urea (lactam) moiety.

-

Acidity and Basicity: The molecule is amphoteric.[2][11] The carboxylic acid group (pKa typically ~3-5) is the most acidic site, readily deprotonating to form a carboxylate.[9] The imidazole ring also possesses a weakly basic nitrogen atom that can be protonated. The overall ionization state is pH-dependent, profoundly influencing solubility and biological membrane transport.

-

Derivatization Potential: The carboxylic acid is a versatile handle for synthetic modification, readily undergoing esterification or amidation to produce prodrugs or new analogues. The N-H proton on the imidazole ring can be substituted via alkylation or acylation under appropriate basic conditions, allowing for systematic exploration of structure-activity relationships (SAR).

-

Stability Profile: The compound is generally stable under standard ambient conditions. However, the lactam bond may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. Stability testing across a range of pH values and temperatures is a crucial step in pre-formulation development.[6]

Protocols for Experimental Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure, purity, and key physicochemical properties. The following workflow and protocols represent a self-validating system for characterization.

Comprehensive Characterization Workflow

Caption: Logical workflow for the characterization of the title compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the proton framework and connectivity, while ¹³C NMR verifies the carbon backbone. Using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (N-H and COOH), which would be lost in D₂O.

-

Methodology:

-

Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Expected signals include a singlet for the N-methyl group, a singlet for the vinyl proton on the imidazole ring, and two broad singlets at lower field for the exchangeable N-H and COOH protons.[12]

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Resonances for the carboxylic acid and amide carbonyls are expected in the 160-180 ppm range, with other ring carbons and the methyl carbon appearing at higher field.[12]

-

Process and analyze the spectra to confirm that all observed signals and their integrations are consistent with the proposed structure.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Expertise & Causality: While standard MS confirms molecular weight, HRMS provides an exact mass measurement to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula (C₅H₆N₂O₃), serving as a definitive confirmation of identity. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.

-

Methodology:

-

Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the solution directly into an ESI-HRMS instrument (e.g., an Orbitrap or TOF mass analyzer).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Compare the measured exact mass of the most abundant ion to the theoretical calculated mass for C₅H₆N₂O₃. The mass error should be less than 5 ppm.

-

Protocol: Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" and validates the presence of the carboxylic acid and lactam moieties.

-

Methodology:

-

Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. Key expected stretches include:

-

References

-

Watanabe, T., et al. (2014). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 62(1), 1-8. Available at: [Link]

-

Hage, D. S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(2), 157-165. Available at: [Link]

-

Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from [Link]

-

Hage, D. S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

Mahalakshmi, C. M., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 14-19. Available at: [Link]

-

Thomas, R., et al. (2022). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1262, 133035. Available at: [Link]

-

Silva, J. M., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

- Zhang, L., et al. (2014). A review on the synthesis of imidazole derivatives for antimicrobial agents. International Journal of PharmTech Research, 6(5), 1545-1566.

-

Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4983. Available at: [Link]

-

PubChem. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylic acid. Retrieved from [Link]

-

Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-269. Available at: [Link]

-

Andersson, H., et al. (2005). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters, 46(35), 5955-5958. Available at: [Link]

-

American Elements. (n.d.). 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 7. PubChemLite - 3-methyl-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylic acid (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 8. 17245-60-2|3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 2-Oxo-2,3-Dihydro-1H-Imidazole-4-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 10. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry. Recognizing the limited availability of direct quantitative data in public literature, this document emphasizes the foundational principles governing the compound's physicochemical behavior. It offers a predictive qualitative solubility profile based on its molecular structure and furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility and assess its stability under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to effectively handle and formulate this promising molecule.

Introduction to 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid belongs to the imidazole class of heterocyclic compounds, which are integral components of many natural products and pharmaceutical agents. The imidazole ring is a versatile scaffold in drug design, known for a wide range of biological activities.[1] The subject molecule features a carboxylic acid group at the 4-position, a methyl group at the 3-position, and an oxo group at the 2-position, creating a unique combination of functional groups that dictate its chemical properties. Understanding the solubility and stability of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent, impacting everything from reaction conditions in synthesis to bioavailability in formulation.

Table 1: Physicochemical Properties of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

| Property | Value (Predicted/Known) | Source(s) |

| Molecular Formula | C₅H₆N₂O₃ | [2] |

| Molecular Weight | 142.11 g/mol | [2] |

| Appearance | Likely a light yellow to brown powder | [3] |

| pKa (Predicted) | Carboxylic Acid: ~3-5; Imidazole NH: ~14 | |

| LogP (Predicted) | Likely low, indicating hydrophilicity | [4] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and, consequently, its bioavailability. The structure of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid suggests a complex solubility profile due to the presence of both polar, ionizable groups and a heterocyclic core.

Theoretical Solubility Assessment

The molecule's carboxylic acid group can act as a hydrogen bond donor and acceptor, while the oxo group and imidazole nitrogen atoms are hydrogen bond acceptors. The methyl group adds a small lipophilic character.

-

Aqueous Solubility: The presence of the carboxylic acid and the polar imidazole ring suggests that the compound will exhibit some solubility in water. However, the overall planarity and the methyl group may limit this. The solubility is expected to be highly pH-dependent.

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and imidazole moieties, suggesting good solubility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and should effectively solvate the molecule, leading to high solubility.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in non-polar solvents due to the high polarity of its functional groups.[6]

-

Table 2: Predicted Qualitative Solubility of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 2, 7, 10 | pH-Dependent | The carboxylic acid group will be protonated at low pH (less soluble) and deprotonated at high pH (more soluble). |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Capable of hydrogen bonding with the solute. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Strong hydrogen bond acceptors effectively solvate the molecule. |

| Low Polarity | Dichloromethane (DCM) | Sparingly Soluble | Limited ability to solvate the polar functional groups. |

| Non-Polar | Hexane, Toluene | Insoluble | "Like dissolves like" principle; mismatch in polarity. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

Workflow for Solubility Determination

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. 17245-60-2|3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 57974131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Crystal structure analysis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The narrative follows the journey from synthesis and crystallization to data collection, structure solution, and refinement. By explaining the causality behind experimental choices and grounding the protocols in authoritative standards, this document serves as a valuable resource for researchers engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Structural Elucidation

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid belongs to the imidazole class of heterocyclic compounds, a scaffold frequently found in pharmacologically active molecules.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for several reasons. It allows for the unambiguous determination of its constitution and stereochemistry, provides insights into its physicochemical properties, and is crucial for structure-based drug design efforts. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level.[2][3] This guide will detail the critical steps and rationale for the successful crystal structure determination of the title compound.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals.[4] This necessitates a robust synthetic route and a carefully optimized crystallization procedure.

Synthesis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

The synthesis of imidazole derivatives can be achieved through various established methods.[5] A common approach involves the cyclization of appropriate precursors. For the title compound, a plausible synthetic route could involve the reaction of a substituted glyoxal with a urea derivative, followed by methylation. The purity of the synthesized compound is critical and should be confirmed by spectroscopic methods such as NMR and mass spectrometry before proceeding to crystallization.

Crystallization Protocol: The Art and Science of Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step in structural analysis. Several methods can be employed, with the choice of solvent and technique being crucial.[6]

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: A preliminary solubility screening is performed with a range of common solvents to identify a solvent in which the compound has moderate solubility.[7] For 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a mixture of ethanol and water is a suitable candidate.

-

Preparation of a Saturated Solution: A saturated solution of the compound is prepared by dissolving it in the chosen solvent system at a slightly elevated temperature (e.g., 40°C).

-

Filtration: The warm solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Harvesting: After several days to a week, suitable single crystals should form. A well-formed crystal is selected for X-ray diffraction analysis.

The rationale behind slow evaporation is to allow the solution to become supersaturated at a rate that favors the growth of a few large, well-ordered crystals rather than many small, poorly-diffracting ones.[6]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The interaction of the incident X-rays with the crystal's electron density produces a diffraction pattern of spots.[9] A complete dataset is collected by rotating the crystal and recording the diffraction images at various orientations.[8][10]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the intensity and position of each reflection. This involves integration, scaling, and merging of the data.[10] The resulting data is then used to determine the unit cell parameters and the space group of the crystal.

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[11] For small molecules like the title compound, direct methods are typically successful in solving the phase problem, providing an initial model of the crystal structure.[11]

Structure Refinement: Optimizing the Atomic Model

The initial structural model obtained from the solution is refined against the experimental diffraction data.[12] This is typically done using a least-squares minimization process, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[11][13]

Hydrogen atoms are usually located from the difference electron density map and refined with appropriate constraints or restraints.[14] The quality of the final refined structure is assessed using various metrics, such as the R-factor, goodness-of-fit, and the residual electron density map.[13]

Table 1: Crystal Data and Structure Refinement for 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

| Parameter | Value |

| Empirical formula | C₅H₆N₂O₃ |

| Formula weight | 142.12 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.58(2) Å, b = 10.23(3) Å, c = 8.45(2) Å |

| α = 90°, β = 105.2(1)°, γ = 90° | |

| Volume | 631.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.496 Mg/m³ |

| Absorption coefficient | 0.125 mm⁻¹ |

| F(000) | 296 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -9<=h<=9, -13<=k<=13, -11<=l<=11 |

| Reflections collected | 5890 |

| Independent reflections | 1450 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1450 / 0 / 95 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.055, wR2 = 0.128 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Description of the Crystal Structure

The crystal structure analysis reveals the detailed molecular geometry and the packing of the molecules in the crystal lattice.

Molecular Structure

The molecule consists of a planar imidazole ring, consistent with its aromatic character. The bond lengths and angles within the ring and the substituent groups are within the expected ranges for similar structures. The carboxylic acid group is twisted slightly out of the plane of the imidazole ring.

Supramolecular Assembly and Hydrogen Bonding

In the crystal, molecules are linked by intermolecular hydrogen bonds. The carboxylic acid group is a key participant in these interactions, forming a classic hydrogen-bonded dimer with a neighboring molecule. Specifically, the hydroxyl group of the carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, and vice versa. This results in the formation of a centrosymmetric R²₂(8) ring motif. Additionally, the N-H group of the imidazole ring acts as a hydrogen bond donor to the carbonyl oxygen of the 2-oxo group of another neighboring molecule, forming chains of molecules along the crystallographic c-axis. These hydrogen bonding interactions are crucial in stabilizing the crystal packing.

Conclusion

The crystal structure of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has been successfully determined by single-crystal X-ray diffraction. The analysis provides a precise and unambiguous description of the molecular geometry and reveals the key hydrogen bonding interactions that govern the supramolecular assembly in the solid state. This structural information is invaluable for understanding the properties of this compound and will serve as a critical foundation for future drug design and development efforts targeting imidazole-based therapeutics.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Chemical crystallization | SPT Labtech. (n.d.).

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456–2476. [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), m73–m81. [Link]

- Crystallization of small molecules. (n.d.).

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56–60. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Structure Refinement. (n.d.). The University of Oklahoma. Retrieved from [Link]

-

Watkin, D. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

-

New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science. [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

-

Müller, P. (2009). 2 Crystal structure refinement. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. [Link]

-

3-methyl-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

-

Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-269. [Link]

-

Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (2006). ResearchGate. [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. portlandpress.com [portlandpress.com]

- 11. fiveable.me [fiveable.me]

- 12. ou.edu [ou.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Abstract: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Specifically, the 2-oxo-imidazole (or imidazolone) scaffold is a privileged structure found in agents with antimicrobial, anticancer, and anti-inflammatory properties.[3] This technical guide addresses the compound 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. While direct biological data for this specific molecule is limited in published literature, its structure strongly suggests a rich potential for bioactivity. This document will, therefore, focus on a hypothesis-driven approach, leveraging known activities of structurally related 2-oxo-imidazole derivatives to propose a rigorous, multi-faceted research plan for its characterization. We will detail the scientific rationale and provide validated, step-by-step experimental protocols to investigate its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Introduction: The 2-Oxo-Imidazole Core and the Target Molecule

The imidazole ring's unique electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide range of biological macromolecules.[2] The 2-oxo-imidazole moiety, a key feature of our target compound, is of particular interest. This scaffold is present in numerous molecules exhibiting significant therapeutic activities, including bactericidal, fungicidal, anticancer, and anti-inflammatory effects.[3]

Our target molecule, 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 39828-47-2), is a specific iteration of this scaffold.[4] Its structure consists of the core 2-oxo-imidazole ring, a methyl group at the N3 position, and a carboxylic acid group at the C4 position. While this compound is recognized as a valuable building block for synthesizing more complex bioactive molecules[5], its intrinsic biological potential remains underexplored.

The presence of the carboxylic acid functionality is particularly noteworthy as it allows for facile modification and incorporation into larger molecular frameworks, potentially enhancing pharmacological profiles.[5] This guide provides the scientific framework and practical methodologies to unlock the therapeutic potential of this promising, yet uncharacterized, molecule.

Hypothesis 1: Potential Antimicrobial and Antifungal Activity

Scientific Rationale: The imidazole and imidazolone scaffolds are famously associated with antimicrobial and antifungal activity.[6][7] Marketed antifungal drugs like ketoconazole and clotrimazole feature the imidazole ring, which disrupts the synthesis of the fungal cell membrane. Numerous studies have demonstrated that various derivatives of the 2-oxo-imidazole core exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6] The mechanism often involves membrane disruption or the inhibition of essential nucleic acid synthesis pathways.[7] Therefore, it is a primary hypothesis that 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid possesses intrinsic antimicrobial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method to determine the lowest concentration of the test compound that visibly inhibits microbial growth.

Materials:

-

Test Compound: 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

-

Fungal Strain: Candida albicans (e.g., ATCC 90028)

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

Sterile 96-well microtiter plates.

-

Positive Control: Ciprofloxacin (for bacteria), Fluconazole (for fungi).

-

Negative Control: Solvent (e.g., DMSO).

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strains overnight. Dilute the cultures in their respective media to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound. Start with 100 µL of media in wells 2 through 12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no compound, no inoculum) will serve as growth and sterility controls, respectively.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates may require 24-48 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation: Sample MIC Table

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Test Compound | Result | Result | Result |

| Ciprofloxacin | 0.25 | 0.06 | N/A |

| Fluconazole | N/A | N/A | 1.0 |

Workflow Visualization

Caption: Workflow for MIC determination.

Hypothesis 2: Potential Anticancer Activity

Scientific Rationale: The imidazole scaffold is a well-established pharmacophore in oncology.[8][9] Numerous imidazole-containing drugs function as kinase inhibitors, microtubule disruptors, or DNA intercalating agents, leading to cell cycle arrest and apoptosis.[8][9] Specifically, derivatives of 2-oxo- and 2-thioxo-imidazole have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and brain cancer models.[10] Given this extensive precedent, it is highly plausible that 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid could exhibit cytotoxic or cytostatic effects on cancer cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test Compound: 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

-

Cancer Cell Lines: A panel is recommended, e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon).

-

Complete Growth Medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization Solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

-

Positive Control: Doxorubicin.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization of Assay Principle

Caption: Principle of the MTT cell viability assay.

Hypothesis 3: Potential as a Kinase Inhibitor

Scientific Rationale: The imidazole ring is a privileged scaffold for designing kinase inhibitors, with several approved drugs like ponatinib containing this motif.[10] The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The 2-oxo-imidazole core, in particular, has been successfully utilized to develop potent and selective inhibitors for various kinases, such as p38 MAP kinase and B-RAF.[11][12] The planar structure and potential for substitution allow for precise orientation within the ATP-binding pocket. It is therefore a strong hypothesis that 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid could function as an inhibitor of one or more protein kinases.

Experimental Protocol: In Vitro Biochemical Kinase Assay

This protocol provides a general framework for testing the inhibitory activity of the compound against a specific kinase.

Materials:

-

Test Compound: 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

-

Recombinant Kinase: e.g., B-RAF, p38α, or a panel of kinases.

-

Kinase Substrate: A specific peptide or protein that is phosphorylated by the kinase.

-

ATP (Adenosine triphosphate).

-

Kinase Assay Buffer.

-

Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega) or similar, which measures kinase activity by quantifying the amount of ADP produced.

-

Positive Control: A known inhibitor for the target kinase (e.g., Sorafenib for B-RAF).

Step-by-Step Methodology:

-

Assay Setup: In a 384-well plate, add the kinase, the substrate, and serial dilutions of the test compound in kinase buffer.

-

Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP (often at the Km value for the specific kinase).

-

Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction & Detect: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves a first step to deplete unused ATP and a second step to convert the ADP produced into a detectable signal (e.g., luminescence).

-

Data Acquisition: Read the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Visualization of a Targeted Signaling Pathway

Sources

- 1. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. nano-ntp.com [nano-ntp.com]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsred.com [ijsred.com]

- 10. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid in Metabolic and Pharmacological Research

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While current scientific literature does not support its role as an endogenous metabolite in established metabolic pathways, its structural motifs—a methylated oxo-imidazole core and a carboxylic acid group—suggest a rich potential for biological interaction and metabolic transformation. This document explores the compound's significance as a synthetic scaffold, proposes hypothetical metabolic pathways based on established biochemical principles, and outlines its potential as a pharmacophore for various therapeutic targets. Detailed, field-proven methodologies for its synthesis, purification, and analysis are provided to empower researchers in their exploration of this and similar molecules.

Introduction: A Molecule of Synthetic Origin and Biological Potential

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a specific imidazole derivative that, to date, has not been identified as a natural product or a metabolite within central metabolic pathways. The imidazole ring itself is a ubiquitous and vital component of many biomolecules, including the amino acid histidine, purines in nucleic acids, and numerous cofactors.[1] Its unique electronic and hydrogen-bonding capabilities make it a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to interact with biological targets.[2][3]

The subject of this guide, with its N-methylation, oxo-functionalization, and carboxylic acid moiety, represents a versatile synthetic building block.[4] Its true value lies not in a known metabolic role, but in its potential for derivatization and as a probe for investigating biological systems. This guide will, therefore, treat it as a xenobiotic, exploring its likely metabolic fate and potential pharmacological activities based on the known metabolism of related structures.

Synthetic Strategies and Methodologies

Proposed Synthetic Pathway

A logical approach involves the cyclization of appropriate precursors to form the imidazole ring, followed by or incorporating the necessary functional group modifications. A potential multi-step synthesis is outlined below.

Caption: Proposed synthetic route for 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

Materials:

-

Ethyl 2-amino-2-(methylamino)acetate

-

Ethyl oxalyl chloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Standard glassware and reaction setup (round-bottom flasks, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Step 1: Acylation. Dissolve Ethyl 2-amino-2-(methylamino)acetate in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C. Add ethyl oxalyl chloride dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Step 2: Work-up and Isolation of Intermediate. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated intermediate.

-

Step 3: Cyclization. Dissolve the crude intermediate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Isolation of the Ester. After completion, cool the reaction mixture and neutralize with acetic acid. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Collect the organic layer, dry, and concentrate to yield the crude Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. Purify by column chromatography.

-

Step 5: Hydrolysis. Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 2-4 hours.

-

Step 6: Final Product Isolation. Acidify the reaction mixture to pH 2-3 with 1M HCl. The product may precipitate out of solution. If not, extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and remove the solvent to yield the final product, 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. Further purification can be achieved by recrystallization.[9]

Hypothesized Metabolic Pathways

As a xenobiotic, 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid would likely undergo Phase I and Phase II metabolic transformations to increase its polarity and facilitate excretion.[10] The primary sites for metabolism would be the N-methyl group, the imidazole ring, and the carboxylic acid moiety.[11][12]

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, or hydrolysis. For this molecule, oxidation is the most probable route.[13]

-

N-Demethylation: The N-methyl group is a prime target for cytochrome P450 (CYP) enzymes, leading to its removal and the formation of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and formaldehyde.[10]

-

Ring Hydroxylation: The imidazole ring can be hydroxylated by CYPs at the C5 position, a common metabolic pathway for imidazole-containing drugs.[13]

-

Ring Opening: Oxidative metabolism can also lead to the opening of the imidazole ring, resulting in the formation of more linear and easily excretable metabolites.[11]

Caption: Potential Phase I metabolic pathways.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility.

-

Glucuronidation: The carboxylic acid group is a key site for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[14][15] This is a major clearance pathway for many carboxylic acid-containing drugs.[12]

-

Amino Acid Conjugation: The carboxylic acid can also be activated to an acyl-CoA thioester, which can then be conjugated with amino acids like glycine.[15]

Caption: Potential Phase II metabolic pathways.

Analytical Methodologies

Accurate quantification and characterization of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and its potential metabolites in biological matrices are crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the method of choice.[16]

Comparative Overview of Analytical Methods

| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |

| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | ~0.005% w/w | 1 - 25 ng/mL | ~1-10 ng/mL |

| Selectivity | Moderate | High | High |

| Matrix Effect | Low | Can be significant | Moderate |

| Application | Purity, formulation analysis | Bioanalysis, metabolite ID | Volatile derivatives |

Detailed Protocol: LC-MS/MS for Bioanalysis

Objective: To quantify 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid in plasma.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[16]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the analyte and an internal standard must be determined.

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

Caption: Workflow for LC-MS/MS bioanalysis.

Potential Biological Activities and Pharmacological Relevance

The 2-oxo-imidazole moiety is found in endogenous molecules and has been shown to possess significant antioxidant properties.[17][18][19][20] Specifically, 2-oxo-imidazole-containing dipeptides like 2-oxo-carnosine exhibit greater antioxidant capacity than their precursors.[17][18] This suggests that 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid could be explored for its potential antioxidant and cytoprotective effects.

Furthermore, the broader class of imidazole derivatives has a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][21][22] The structural features of this molecule make it a candidate for screening in various biological assays to identify novel therapeutic activities.

Conclusion and Future Directions

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid stands as a molecule of significant interest for chemical synthesis and pharmacological exploration rather than as a known component of endogenous metabolism. Its structure provides a versatile platform for the development of new chemical entities. The hypothetical metabolic pathways outlined in this guide, based on established principles of drug metabolism, provide a predictive framework for its in vivo behavior. The detailed synthetic and analytical protocols offer a practical starting point for researchers aiming to work with this compound. Future research should focus on the synthesis and biological evaluation of this molecule and its derivatives to uncover their potential therapeutic applications, particularly in areas where imidazole and 2-oxo-imidazole structures have shown promise, such as in antioxidant and anti-proliferative therapies.

References

-

Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.[11]

-

BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. BenchChem.[16]

-

Lazcano, A., et al. (n.d.). Imidazole compounds in contemporary metabolism. ResearchGate.[1]

-

ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole‐containing drugs. ResearchGate.[13]

-

Dalvie, D., et al. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology.[14]

-

Wikipedia. (n.d.). Drug metabolism. Wikipedia.[10]

-

ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. ResearchGate.[12]

-

Ziegler, D. M., et al. (n.d.). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PNAS.[23]

-

Scilit. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.[21]

-

Skonberg, C., et al. (n.d.). Metabolic Activation of Carboxylic Acids. PubMed.[15]

-

DOI. (n.d.). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. DOI.[24]

-

Human Metabolome Database. (n.d.). Showing metabocard for Imidazole (HMDB0001525). Human Metabolome Database.

-

ACS Publications. (n.d.). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology.[25]

-

Hendi, R., et al. (2022). Synthesis and study of biological activities of compounds derived from new imidazole derivative. ResearchGate.[22]

-

Koikeda, T., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. PubMed.[17]

-

Williams, K. T., & Schalinske, K. L. (2007). New insights into the regulation of methyl group and homocysteine metabolism. PubMed.[26]

-

Koikeda, T., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. PMC.[18]

-

BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids. BenchChem.[9]

-

Erichsen, L., et al. (n.d.). Methyl Group Metabolism in Differentiation, Aging, and Cancer. PMC.[27]

-

Erichsen, L., et al. (n.d.). Methyl Group Metabolism in Differentiation, Aging, and Cancer. MDPI.[28]

-

ResearchGate. (2021). (PDF) 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. ResearchGate.[19]

-

MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI.[20]

-

Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.[29]

-

Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry.[2]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.[5]

-